molecular formula C29H29ClN6O4 B3025669 Tuxobertinib CAS No. 2414572-47-5

Tuxobertinib

Cat. No.: B3025669
CAS No.: 2414572-47-5
M. Wt: 561.0 g/mol
InChI Key: HIBPKFXWOPYJPZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tuxobertinib interacts with several enzymes and proteins, primarily EGFR and HER2 . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding sites on these enzymes . This interaction disrupts the normal function of these enzymes, which play crucial roles in cell growth and proliferation .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting EGFR and HER2, this compound disrupts cell signaling pathways, potentially leading to reduced cell proliferation and growth .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with EGFR and HER2 . As an ATP-competitive inhibitor, it binds to the ATP-binding sites of these enzymes, preventing ATP from binding and thereby inhibiting the enzymes’ activity . This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

As an irreversible inhibitor, it is likely that its effects persist for some time after administration

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully elucidated. It is likely that the effects vary with dosage, with potential threshold effects observed at certain dosages. High doses may also have toxic or adverse effects .

Metabolic Pathways

Given its role as an EGFR/HER2 inhibitor, it is likely involved in pathways related to cell growth and proliferation .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Given its role as an EGFR/HER2 inhibitor, it is likely localized to areas of the cell where these enzymes are found

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuxobertinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tuxobertinib primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

Tuxobertinib has significant potential in various fields of scientific research:

    Chemistry: Used as a model compound to study the inhibition of EGFR and HER2.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to induce apoptosis in cancer cells.

    Medicine: Being developed as a therapeutic agent for treating cancers with specific genetic mutations.

Comparison with Similar Compounds

    Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.

    Lapatinib: Inhibits both EGFR and HER2, used in the treatment of breast cancer.

    Neratinib: An irreversible inhibitor of HER2 and EGFR

Uniqueness of Tuxobertinib: this compound is unique due to its ability to target allosteric mutations in both EGFR and HER2, which are not addressed by many other inhibitors. This specificity allows for more effective treatment of cancers driven by these mutations, with potentially fewer side effects .

Properties

IUPAC Name

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBPKFXWOPYJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2414572-47-5
Record name Tuxobertinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tuxobertinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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